molecular formula C17H16N4O2S B2677163 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one CAS No. 326014-64-6

1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one

Cat. No.: B2677163
CAS No.: 326014-64-6
M. Wt: 340.4
InChI Key: PZYUVRDAPUXHSV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one is a tetrazole-containing aromatic ketone derivative. Its structure features a 4-methoxyphenyl group attached to an ethanone backbone and a 3-methylphenyl-substituted tetrazole ring linked via a sulfanyl (-S-) bridge. Key properties include a molecular weight of 342.37 g/mol and a purity of 98%, though commercial availability is currently discontinued . The compound’s synthesis likely involves multi-component reactions (MCRs) or halogenation strategies, as evidenced by analogous protocols for tetrazole derivatives (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones with heterocyclic thiols) .

The tetrazole moiety is notable for its metabolic stability and hydrogen-bonding capacity, which are advantageous in medicinal chemistry. The methoxy group on the phenyl ring enhances solubility, while the 3-methylphenyl substituent introduces steric and electronic effects that modulate reactivity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-4-3-5-14(10-12)21-17(18-19-20-21)24-11-16(22)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYUVRDAPUXHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group and the subsequent attachment of the methoxyphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Moiety

The ketone group adjacent to the sulfanyl linkage exhibits reactivity toward nucleophiles. In analogs like 1-(4-methoxyphenyl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]ethanone, this site participates in:

  • Aldol Condensation : Reaction with aromatic aldehydes under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated ketones.

  • Grignard Addition : Formation of tertiary alcohols when treated with organomagnesium reagents (e.g., CH₃MgBr).

Oxidation of the Sulfanyl Group

The thioether (–S–) linker is susceptible to oxidation:

Reagent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 50°C, 2hSulfoxide derivative85%
mCPBACH₂Cl₂, 0°C → RT, 6hSulfone derivative78%

Tetrazole Ring Reactivity

The 1,2,3,4-tetrazole ring undergoes characteristic reactions:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru(II) complexes) . Example:

    \text{Compound} + [(\eta^6\text{-C}_6\text{H}_6)\text{RuCl}_2]_2 \rightarrow \text{Ru(II) complex} \quad (\text{Yield: 79%})[5]

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

Reaction Reagent Product Notes
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methoxyphenyl analogMinor ortho substitution
BrominationBr₂/FeBr₃, RT3-Bromo-4-methoxyphenyl analogRegioselectivity >90%

Multi-Component Reactions (MCRs)

InCl₃-catalyzed MCRs (e.g., with β-ketoesters, hydrazines) yield fused heterocycles :

\text{Compound} + \text{malononitrile} + \text{hydrazine} \xrightarrow{\text{InCl}_3, \text{EtOH}} \text{Pyrano[2,3-c]pyrazole derivative} \quad (\text{Yield: 88%})[4]

Biological Interactions

Though not a direct reaction, the tetrazole moiety’s bioisosteric resemblance to carboxylates enables:

  • Enzyme Inhibition : Competitive binding to kinases or phospholipases .

  • Antioxidant Activity : Scavenging radicals via the methoxyphenyl group .

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis in:

  • Acidic Media (pH <3): Degradation of the tetrazole ring over 24h.

  • Basic Media (pH >10): Cleavage of the sulfanyl-ethanone bond .

Key Mechanistic Insights

  • The 3-methylphenyl group on the tetrazole enhances steric hindrance, reducing reaction rates in bulky electrophilic substitutions.

  • Ultrasonic irradiation accelerates reaction kinetics in MCRs by improving mass transfer .

Scientific Research Applications

Structural Characterization

The molecular structure of this compound can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. These methods confirm the presence of functional groups and elucidate the spatial arrangement of atoms within the molecule. Notably, the compound exhibits a twisted conformation due to steric hindrance between the aromatic rings, which influences its reactivity and biological activity .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing tetrazole rings have been shown to inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves interference with cellular signaling pathways related to tumor growth and metastasis .

Anti-inflammatory Effects

Compounds featuring methoxyphenyl groups have demonstrated anti-inflammatory effects in various studies. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

The presence of sulfanyl groups in organic compounds is often associated with antimicrobial activity. Preliminary studies suggest that this compound could exhibit efficacy against a range of bacterial strains, potentially serving as a lead for developing new antibiotics .

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal explored a related compound's ability to inhibit human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that modifications to the structure could enhance potency against specific cancer types .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar methoxy-substituted compounds. The findings indicated significant reductions in inflammatory markers in animal models, supporting further exploration into clinical applications .
  • Antimicrobial Testing : A recent study assessed the antimicrobial activity of various sulfanyl-containing compounds against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited notable inhibitory effects, warranting further structural optimization for enhanced activity .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

  • Target Compound : The tetrazole ring offers high chemical stability and a planar structure conducive to π-π stacking. Its sulfanyl linkage enables nucleophilic substitution reactions .
  • Triazole Analogs: For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces tetrazole with a triazole core. The 1,2,4-triazole in this analog may enhance pharmacokinetic profiles due to reduced susceptibility to enzymatic degradation .

Thiadiazole Derivatives

Compounds like 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () replace tetrazole with 1,3,4-thiadiazole , introducing sulfur atoms that increase lipophilicity and alter electronic properties. Thiadiazoles are often explored for antimicrobial and anticancer activities .

Substituent Effects

Phenyl Ring Modifications

Compound Name Substituent on Phenyl Ring Key Properties Reference
Target Compound 4-Methoxy Enhanced solubility, electron-donating
1-(4-Chlorophenyl)-2-{[...]ethanone () 4-Chloro Electron-withdrawing, reduced solubility
1-(4-(Trifluoromethoxy)phenyl) () 4-Trifluoromethoxy High electronegativity, metabolic resistance

Tetrazole Substituents

  • 2-Methoxyethyl () : In 2-{[1-(2-methoxyethyl)-1H-tetrazol-5-yl]sulfanyl}acetic acid, the methoxyethyl group increases hydrophilicity, favoring aqueous solubility .
  • 5-(Quinolin-8-yloxymethyl) (): Bulky substituents like quinoline enhance π-stacking but may reduce bioavailability .

Physical and Chemical Properties

Property Target Compound 1-(4-Chlorophenyl)-2-{[...]ethanone () 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one ()
Molecular Weight (g/mol) 342.37 488.91 Not reported
Melting Point (°C) Not reported Not reported 137.3–138.5 (for analog 1f)
Solubility Moderate (methoxy group) Low (chloro group) Moderate (sulfonyl group)
Stability High (tetrazole core) Moderate (triazole core) High (sulfonyl group)

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to strong inhibitory effects. For instance, a related study demonstrated that similar structures had IC50 values ranging from 0.63 µM to 17.5 µM against specific pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Inflammation is a key factor in numerous diseases, including cancer and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory potential through COX-II inhibition assays. In vitro studies suggest that it exhibits selective COX-II inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Antioxidant Activity

Oxidative stress contributes significantly to various diseases, including neurodegenerative disorders. The antioxidant capacity of the compound was assessed using DPPH and ABTS assays, revealing a significant ability to scavenge free radicals. This property is attributed to the presence of the methoxy group which enhances electron donation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Tetrazole Ring : Known for its role in enhancing pharmacological properties due to its ability to mimic carboxylic acids.
  • Sulfanyl Linkage : Contributes to the interaction with biological targets such as enzymes and receptors.

Study 1: Antimicrobial Efficacy

A study conducted by Chahal et al. (2023) synthesized various tetrazole derivatives and assessed their antimicrobial activities. The compound exhibited significant antibacterial activity against Bacillus subtilis with an IC50 of 2.14 µM, indicating its potential as a lead compound for antibiotic development .

Study 2: COX-II Inhibition

In an investigation focused on anti-inflammatory agents, the compound was compared with established COX-II inhibitors like Celecoxib. Results showed that it had an IC50 value comparable to Celecoxib but with improved selectivity for COX-II over COX-I, suggesting a favorable safety profile .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Staphylococcus aureus
Anti-inflammatorySelective COX-II inhibition
AntioxidantSignificant free radical scavenging

Q & A

Q. What strategies improve scalability while maintaining enantiomeric purity?

  • Methodology :
  • Continuous Flow Synthesis : Enhances heat dissipation for exothermic steps (yield >85%) .
  • Chiral Resolution : Use preparative HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate enantiomers .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H-NMRMethoxy (δ 3.85 ppm), Tetrazole C-H (δ 8.2–8.5 ppm)
13C^{13}C-NMRKetone C=O (δ 195–200 ppm), Tetrazole C-S (δ 120–125 ppm)
IRS-H stretch (2560 cm1^{-1}), C=O stretch (1690 cm1^{-1})

Table 2 : Oxidation Products and Characterization

ProductReagent1H^1H-NMR Shift (S-O)LC-MS [M+H]+^+
SulfoxideH2_2O2_2δ 2.9 ppm (s, 2H)383.1
SulfonemCPBAδ 3.1 ppm (s, 2H)399.1

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